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Introduction

PLX51107 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-
Terminal (BET) family of proteins, which are key epigenetic readers regulating gene
transcription.[1][2][3] By binding to the acetyl-lysine binding pockets of BET proteins,
PLX51107 displaces them from chromatin, leading to the suppression of target gene
expression, including critical oncogenes like c-MYC.[1][3] This technical guide provides a
comprehensive overview of the target profile and selectivity of PLX51107, detailing the
experimental methodologies used for its characterization and visualizing the key signaling
pathways it modulates.

Target Profile and Selectivity

PLX51107 exhibits a high affinity for the bromodomains of the BET family proteins (BRD2,
BRD3, BRD4, and BRDT), with a modest preference for the first bromodomain (BD1) over the
second (BDZ2).[3][4] It also shows interaction with the bromodomains of CBP and EP300, albeit
with lower affinity.[3][4]

Quantitative Binding Affinity

The binding affinities of PLX51107 to various bromodomains have been determined using
competitive binding assays. The dissociation constants (Kd) are summarized in the table below.
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Target Bromodomain Dissociation Constant (Kd) in nM
BRD2-BD1 1.6[3][4]
BRD3-BD1 2.1[3][4]
BRD4-BD1 1.7[3][4]
BRDT-BD1 5[3][4]
BRD2-BD2 5.9[3][4]
BRD3-BD2 6.2[3][4]
BRD4-BD2 6.1[3][4]
BRDT-BD2 120[3][4]
CBP ~100[3][4]
EP300 ~100[3][4]

Signaling Pathways Modulated by PLX51107

PLX51107 primarily exerts its effects through the inhibition of BET proteins, leading to the

downregulation of key oncogenic signaling pathways.

BET Protein Inhibition and c-MYC Repression

By competitively binding to the bromodomains of BET proteins, particularly BRD4, PLX51107

prevents their association with acetylated histones at gene promoters and enhancers. This

leads to the transcriptional repression of target genes, most notably the proto-oncogene c-

MYC, a critical driver of cell proliferation and survival in many cancers.
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BET Protein Inhibition by PLX51107

Impact on B-Cell Receptor (BCR) Signaling

In hematological malignancies such as Chronic Lymphocytic Leukemia (CLL), BRD4 has been
shown to regulate key components of the B-cell receptor (BCR) signaling pathway.[2] Inhibition
of BRD4 by PLX51107 can therefore disrupt this critical survival pathway in B-cell cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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